n-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluorobenzenesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group and a fluorobenzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluorobenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . The compound interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. GIRK channels play a crucial role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
Compounds in this series have been evaluated in tier 1 dmpk assays and have shown improved metabolic stability over prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific physiological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluorobenzenesulfonamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, resulting in a 1,1-dioxidotetrahydrothiophene structure.
Introduction of the Fluorobenzenesulfonamide Moiety: The final step involves the reaction of the oxidized tetrahydrothiophene with 4-fluorobenzenesulfonyl chloride under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfone group.
Reduction: Reduction reactions can potentially convert the sulfone back to a sulfide.
Substitution: The fluorobenzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or further oxidized sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the tetrahydrothiophene sulfone structure but differ in the attached functional groups.
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide: Similar in structure but with different substituents on the benzene ring.
Uniqueness
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzene moiety, which can significantly influence its chemical properties and biological activity. This makes it distinct from other similar compounds and highlights its potential for specific applications in research and industry.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S2/c11-8-1-3-10(4-2-8)18(15,16)12-9-5-6-17(13,14)7-9/h1-4,9,12H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAKFKYBMVQGOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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